molecular formula C30H21NO6 B12218066 methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

Cat. No.: B12218066
M. Wt: 491.5 g/mol
InChI Key: PDMSQGCFXIOEBJ-IMRQLAEWSA-N
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Description

Methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a complex organic compound with a unique structure that includes a benzofuran ring, a benzoate ester, and a diphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Diphenylcarbamoyl Group: This step involves the reaction of the benzofuran derivative with diphenylcarbamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-(diphenylamino)benzoate: Similar structure but lacks the benzofuran ring.

    Benzofuran derivatives: Compounds with variations in the substituents on the benzofuran ring.

    Diphenylcarbamoyl derivatives: Compounds with different ester or amide groups.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate, commonly referred to as compound 623116-16-5, is a synthetic organic compound with potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C24H18O5
Molecular Weight 410.4 g/mol
CAS Number 623116-16-5
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antioxidant Properties : The presence of the benzofuran moiety contributes to its antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays on human breast cancer cells (MCF-7) indicated that the compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Case Study 2 : A study tested its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
  • Distribution : It shows a high volume of distribution, suggesting extensive tissue binding.
  • Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : The metabolites are predominantly excreted via the renal pathway.

Toxicity Studies

Toxicity assessments are essential for determining the safety profile of this compound:

  • Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 200 mg/kg.
  • Chronic Toxicity : Long-term studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.

Properties

Molecular Formula

C30H21NO6

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 4-[(Z)-[6-(diphenylcarbamoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate

InChI

InChI=1S/C30H21NO6/c1-35-29(33)21-14-12-20(13-15-21)18-27-28(32)25-17-16-24(19-26(25)37-27)36-30(34)31(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-19H,1H3/b27-18-

InChI Key

PDMSQGCFXIOEBJ-IMRQLAEWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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